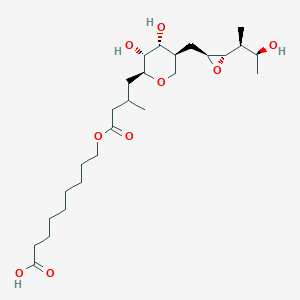
N-(pyridin-4-yl)hydrazinecarboxamide
Descripción general
Descripción
“N-(pyridin-4-yl)hydrazinecarboxamide” is a chemical compound . It is also known as “4-Pyridylnicotinamide” and was originally developed for use in chemotherapy .
Physical And Chemical Properties Analysis
“N-(pyridin-4-yl)hydrazinecarboxamide” has a molecular weight of 152.15 . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Metal Binding
N-(pyridin-4-yl)hydrazinecarboxamide: has been reported to act as a neutral or anionic ligand in metal binding applications. Its urea functionality allows it to form stable complexes with various metals, which can be utilized in catalysis, environmental remediation, and the synthesis of coordination compounds .
Surfactant Self-Assemblies
This compound has found use in the formation of surfactant self-assemblies. These structures are critical in the development of micelles, vesicles, and other nanostructures that have applications in drug delivery systems, chemical separations, and the creation of nanoreactors .
Photo-Dimerizing Agents
In the field of photochemistry, 1-amino-3-pyridin-4-ylurea serves as a photo-dimerizing agent, particularly in coumarins. This application is significant for the development of photo-responsive materials that can change their properties in response to light exposure .
Non-Linear Optics
The compound’s derivatives have been studied for their potential use in non-linear optics. By incorporating these molecules into materials like zirconium sulfophenylphosphonate, researchers aim to develop new optical materials for applications in optical triggering, light frequency transducers, and optical memories .
Molecular Docking
N-(pyridin-4-yl)hydrazinecarboxamide: is also used in molecular docking studies. These studies are crucial for understanding the interaction between drugs and their target molecules, which can lead to the design of more effective pharmaceuticals .
Biological Applications
The biological applications of this compound are diverse. It has been used in the study of enzyme inhibition, receptor binding, and as a potential therapeutic agent due to its ability to interact with various biological molecules .
Crystallography
In crystallography, the compound is used to study the crystal structures of various materials. Understanding these structures helps in the design of new materials with desired physical and chemical properties .
Computational Chemistry
Lastly, 1-amino-3-pyridin-4-ylurea plays a role in computational chemistry, where it is used to model and predict the behavior of chemical systems through computer simulations. This application is vital for the advancement of theoretical chemistry and the prediction of molecular properties .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-amino-3-pyridin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-10-6(11)9-5-1-3-8-4-2-5/h1-4H,7H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTBMALRTPNOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-yl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)


![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)







